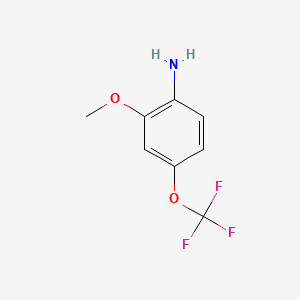

2-Methoxy-4-(trifluoromethoxy)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

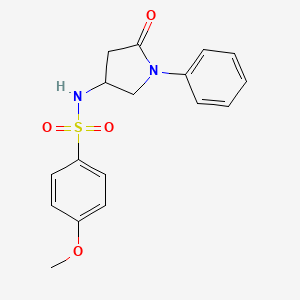

2-Methoxy-4-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C8H8F3NO2 . It is used in laboratory chemicals . It is also known as α,α,α-Trifluoro-p-anisidine .

Synthesis Analysis

The synthesis of similar compounds like 4-(Trifluoromethoxy)aniline involves the reaction of 2-chloro-4-aminophenol with perfluoro-vinyl-perfluoro-methyl ether, following a high-pressure hydrolysis and reduction reaction of 3,4-dichloronitrobenzene. Another method involves the reaction of trifluoromethoxybenzene with sodium amide .Molecular Structure Analysis

The molecular structure of this compound has been studied through both experimental and theoretical vibrational analysis. The SMILES string representation of the molecule isCC1=CC(OC(F)(F)F)=CC=C1N . Chemical Reactions Analysis

4-(Trifluoromethoxy)aniline has been used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens, derivatives of 3-(quinolin-3-yl)acrylates, and a series of novel Schiff bases, via condensation with pyridinecarboxaldehydes in the presence of molecular sieves .Physical and Chemical Properties Analysis

This compound is a clear pale yellow to pale orange liquid . It has a refractive index of 1.4660-1.4710 at 20°C . The compound has a molecular weight of 207.150 Da .Aplicaciones Científicas De Investigación

Liquid Crystalline Properties

Research into derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including those with trifluoromethyl and trifluoromethoxy end groups, has shown that these compounds can exhibit stable smectic phases. The study of their liquid crystalline properties reveals that the moderately polar nature of these mesogens stabilizes monolayer smectic states, with the smectic A phase of the 4-trifluoromethoxy derivative exhibiting very high orientational order. This suggests potential applications in liquid crystal display technologies and materials science (Miyajima et al., 1995).

Synthesis and Material Science

A novel trifluoromethoxylation method for aliphatic substrates has been developed, utilizing 2,4‐dinitro(trifluoromethoxy)benzene. This method represents the first example of nucleophilic displacement of the trifluoromethoxy group from an activated aromatic ring, highlighting its significance in the synthesis of aliphatic trifluoromethyl ethers. Such advancements in synthetic chemistry underscore the utility of 2-Methoxy-4-(trifluoromethoxy)aniline in the development of new materials and chemical intermediates (Marrec et al., 2010).

Conformational Studies

The conformational behavior of η6-(4-(trifluoromethoxy)aniline)tricarbonylchromium has been thoroughly investigated, revealing that in the solid state, the trifluoromethoxy group is nearly perpendicular to the arene ring. Such studies provide valuable insights into the structural dynamics of organometallic complexes, with implications for their use in catalysis and material science (Rose-munch et al., 1994).

Pharmaceutical and Biological Applications

The presence of the trifluoromethoxy (OCF3) group in molecules often imparts desirable pharmacological and biological properties. A protocol for the facile synthesis of trifluoromethoxylated aromatic compounds has been reported, overcoming challenges associated with traditional methods. This underscores the relevance of this compound in the discovery and development of new pharmaceuticals and agrochemicals (Feng & Ngai, 2016).

Mecanismo De Acción

Safety and Hazards

This chemical is considered hazardous. It causes skin irritation and serious eye irritation. It is toxic in contact with skin and may cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed or if inhaled . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

2-methoxy-4-(trifluoromethoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c1-13-7-4-5(2-3-6(7)12)14-8(9,10)11/h2-4H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSZMPDNKZEQRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2779626.png)

![2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid](/img/structure/B2779631.png)

![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyrazine-2-carboxamide](/img/structure/B2779632.png)

![[2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride](/img/structure/B2779634.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid](/img/structure/B2779635.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2779636.png)

![(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2779638.png)

![Ethyl 2-[1,7-dimethyl-2,4-dioxo-8-(oxolan-2-ylmethyl)-1,3,5-trihydro-4-imidazo lino[1,2-h]purin-3-yl]acetate](/img/structure/B2779640.png)

![benzo[d][1,3]dioxol-5-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2779642.png)